![molecular formula C12H16ClN3O2 B2760376 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine CAS No. 414880-12-9](/img/structure/B2760376.png)

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

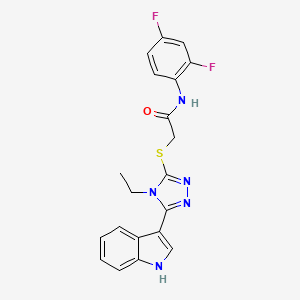

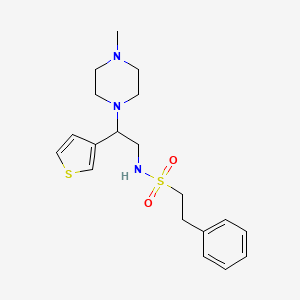

The compound “1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of a 2-chloro-5-nitrophenyl group indicates that the compound has a phenyl (benzene) ring substituted with a nitro group (-NO2) and a chlorine atom. The nitro group is a strong electron-withdrawing group, which means it can significantly affect the chemical behavior of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely show a piperazine ring with a methyl group at the 4-position and a 2-chloro-5-nitrophenylmethyl group at the 1-position. The presence of the nitro group on the phenyl ring would contribute to the polarity of the molecule .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the nitro group could be reduced to an amino group, or the chlorine atom could be displaced by a nucleophile in a nucleophilic substitution reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of a nitro group and a chlorine atom suggests that it might be relatively polar and could have a higher melting point than similar compounds without these groups .

科学的研究の応用

Antiviral Activity

Nucleozin has demonstrated potent antiviral activity against influenza A viruses. Specifically, it inhibits replication of H1N1 (A/WSN/33 strain), H3N2 (clinical isolate), and H5N1 (A/Vietnam/1194/04) in MDCK cells . Researchers have explored its mechanism of action and potential for use in combating viral infections.

Chemical Synthesis and Medicinal Chemistry

Nucleozin’s synthetic accessibility and stability make it useful in chemical synthesis. Medicinal chemists explore modifications to its structure to enhance antiviral activity or develop analogs with improved pharmacokinetic properties.

作用機序

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The presence of a piperazine ring is common in many pharmaceuticals, and it often contributes to their biological activity .

将来の方向性

特性

IUPAC Name |

1-[(2-chloro-5-nitrophenyl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPBEDSFOKZICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2760293.png)

![1-{3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2760294.png)

![(2Z,4E)-2,3-dichloro-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}but-2-enoic acid](/img/structure/B2760297.png)

![3-Amino-2-iminoperhydrothieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2760303.png)

![N-(3,4-dimethylphenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2760308.png)

![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2760310.png)

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2760312.png)

![4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2760313.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)